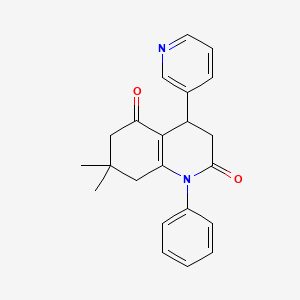![molecular formula C22H16ClFN2O4 B11494563 1-(4-Chlorophenyl)-3-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea](/img/structure/B11494563.png)
1-(4-Chlorophenyl)-3-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a fluorobenzoyl group, and a benzodioxin ring, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzodioxin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxin ring.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced through a Friedel-Crafts acylation reaction using fluorobenzoyl chloride and a suitable catalyst such as aluminum chloride.
Coupling with Chlorophenyl Isocyanate: The final step involves the coupling of the intermediate with 4-chlorophenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl and fluorobenzoyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzoyl)-2-(2-fluorobenzoyl)hydrazine: Shares similar structural features but differs in the presence of a hydrazine group instead of a urea group.
1-(2-Chloro-4-fluorobenzoyl)pyrrolidine: Contains a pyrrolidine ring instead of a benzodioxin ring.
Uniqueness
1-(4-Chlorophenyl)-3-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea is unique due to the combination of its chlorophenyl, fluorobenzoyl, and benzodioxin moieties, which confer distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C22H16ClFN2O4 |
|---|---|
Molecular Weight |
426.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea |
InChI |
InChI=1S/C22H16ClFN2O4/c23-13-5-7-14(8-6-13)25-22(28)26-18-12-20-19(29-9-10-30-20)11-16(18)21(27)15-3-1-2-4-17(15)24/h1-8,11-12H,9-10H2,(H2,25,26,28) |
InChI Key |
NCYBBBJHDGBHEE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)NC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[6-Amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11494485.png)
![4-(4-ethoxy-3-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B11494486.png)
![2-Chloro-7-ethyl-7-methyl-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11494494.png)
![(4-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3-nitrophenyl)(pyridin-2-yl)methanone](/img/structure/B11494505.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-[(6,7-dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B11494513.png)
![15-hexyl-2,2,9-trihydroxy-11-methyl-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11494521.png)
![2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 2-chlorobenzoate](/img/structure/B11494529.png)
![2-[(2,4-dichlorobenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B11494540.png)

![{[4-Ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B11494561.png)
![N-(3-{methyl[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}propyl)-N'-(4-methylphenyl)ethanediamide](/img/structure/B11494573.png)
![ethyl (3,5-dimethyl-4-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B11494581.png)
![7-(3-hydroxyphenyl)-10-phenyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B11494586.png)
